![molecular formula C12H10O5 B1587290 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 304889-93-8](/img/structure/B1587290.png)
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid
Overview
Description
“2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid” is a chemical compound with the CAS Number: 304889-93-8 . It has a molecular weight of 234.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O5/c1-7(12(14)15)16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-7H,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 234.21 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Scientific Research Applications
Reactive Extraction and Supercritical Fluids
Research emphasizes the efficiency of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions, highlighting supercritical CO2 for its environmentally benign and recoverable characteristics. This suggests potential applications of similar compounds in separation and purification technologies (Djas & Henczka, 2018).
Biotechnological Routes and Chemical Production
Lactic acid production from biomass and its derivative compounds, such as pyruvic acid and lactate ester, indicate the utility of carboxylic acid derivatives in synthesizing biodegradable polymers and other chemicals through both chemical and biotechnological routes, suggesting similar potential applications for 2-[(2-Oxo-2H-chromen-7-yl)oxy]propanoic acid (Gao, Ma, & Xu, 2011).
Environmental Fate and Photocatalysis
Studies on the environmental fate, sorption to soil and minerals, and photocatalytic materials indicate the relevance of understanding the behavior and transformation of such compounds in environmental and synthetic contexts. The sorption data and photocatalytic degradation processes provide a basis for considering how similar compounds might interact with the environment and be utilized in water splitting or pollutant degradation applications (Werner, Garratt, & Pigott, 2012; Kudo & Miseki, 2009).
Antimicrobial and Antioxidant Properties
Chlorogenic acid, a phenolic compound, demonstrates antimicrobial activity against a range of organisms and antioxidant properties, suggesting that similar compounds, including this compound, could find applications as natural preservatives or additives in food and cosmetic industries, capitalizing on their bioactive properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmaceutical Applications and Drug Development
The therapeutic potential of bioactive compounds from plants, such as oleanolic acid and its derivatives, highlights the importance of natural compounds in drug development and the treatment of chronic diseases. This points to the potential for compounds like this compound to serve as frameworks for developing novel therapeutic agents (Ayeleso, Matumba, & Mukwevho, 2017).
properties
IUPAC Name |
2-(2-oxochromen-7-yl)oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7(12(14)15)16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZWIMVGNUDMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391357 | |
Record name | 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
304889-93-8 | |
Record name | 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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